2-Allyloxy-4-methoxynitrobenzene

Description

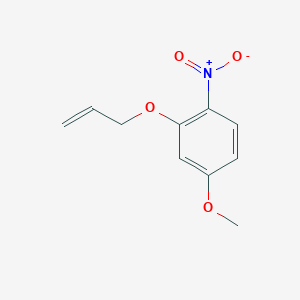

2-Allyloxy-4-methoxynitrobenzene is a nitroaromatic compound featuring a methoxy group at the para position and an allyloxy substituent at the ortho position relative to the nitro group.

Properties

Molecular Formula |

C10H11NO4 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

4-methoxy-1-nitro-2-prop-2-enoxybenzene |

InChI |

InChI=1S/C10H11NO4/c1-3-6-15-10-7-8(14-2)4-5-9(10)11(12)13/h3-5,7H,1,6H2,2H3 |

InChI Key |

LSQMELDVAQQMJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])OCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Allyloxy-4-methoxynitrobenzene

ortho). Key distinctions include:

- Electronic Effects : Ortho substitution can enhance intramolecular hydrogen bonding or conjugation effects, altering solubility and melting points.

Functional Group Variants

4-Methoxy-2-nitrobenzaldehyde (CAS 22996-21-0)

- Structure : Replaces the allyloxy group with an aldehyde.

- Reactivity : The aldehyde group enables condensation reactions (e.g., forming Schiff bases), unlike the allyloxy group, which may participate in radical or polymerization reactions.

- Purity & Availability : Available at >95.0% purity, priced at JPY 22,500/5g .

4-Methoxy-3-nitrobenzoic Acid (CAS 89-41-8)

- Structure : Features a carboxylic acid group at the meta position.

- Physical Properties : Melting point 191–194°C, significantly higher than typical nitrobenzene derivatives due to hydrogen bonding from the carboxylic acid .

- Applications : Likely used in peptide synthesis or metal coordination chemistry.

Allyloxy-Containing Derivatives

- 2-(Allyloxy)phenol (CAS 1126-20-1): Retains the allyloxy group but lacks the nitro and methoxy substituents. Its phenol group enhances acidity (pKa ~10), enabling deprotonation-driven reactions, unlike the nitro-dominated electronic profile of 2-allyloxy-4-methoxynitrobenzene .

Research Findings and Implications

- Synthetic Utility : The allyloxy group in this compound may serve as a leaving group or participate in Claisen rearrangements, a pathway less feasible in aldehyde or carboxylic acid analogs .

- Stability Challenges : Ortho-substituted nitro compounds often exhibit lower thermal stability compared to para or meta isomers, necessitating careful handling .

- Commercial Viability: Limited availability of this compound contrasts with its analogs (e.g., 4-methoxy-3-nitrobenzoic acid), which are widely used in academic and industrial settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.